molecular formula C20H15NO2S B4998189 10-(thiophen-2-yl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione

10-(thiophen-2-yl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B4998189
M. Wt: 333.4 g/mol
InChI Key: VNQPVGLEMOTYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(thiophen-2-yl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound that belongs to the class of indenoquinoline derivatives. This compound features a unique structure that includes a thiophene ring, which is a five-membered ring containing sulfur, fused with an indenoquinoline framework. The presence of these structural motifs imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(thiophen-2-yl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indenoquinoline Core: The indenoquinoline core can be synthesized through the reaction of aromatic aldehydes, indan-1,3-dione, and dimedone in the presence of a catalyst such as ammonium acetate.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving thiophene derivatives and appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of heterogeneous catalysts supported on materials like zeolite-Y can facilitate the recycling of catalysts and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

10-(thiophen-2-yl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline diones, while reduction may produce tetrahydro derivatives. Substitution reactions can lead to various substituted thiophene derivatives .

Mechanism of Action

Properties

IUPAC Name

10-thiophen-2-yl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2S/c22-14-8-3-7-13-16(14)17(15-9-4-10-24-15)18-19(21-13)11-5-1-2-6-12(11)20(18)23/h1-2,4-6,9-10,17-18H,3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQPVGLEMOTYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CS5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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